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molecular formula C9H12O2 B057066 2,3-Dimethoxytoluene CAS No. 4463-33-6

2,3-Dimethoxytoluene

Cat. No. B057066
M. Wt: 152.19 g/mol
InChI Key: WMXFNCKPYCAIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198302B2

Procedure details

2,3-Dimethoxytoluene (2 g, 13.1 mmol) was weighed in a flask and ether was added to the flask. N,N,N′,N′-tetramethylethylenediamine (422 mg, 3.6 mmol) was added to the solution. While stirring, the mixture was cooled down to 0° C. and n-Butyl lithium 1.6M in hexane (2.25 mL, 3.6 mmol) was added slowly over 20 minutes. The solution was stirred at 0° C. for 30 minutes after which the ice bath was removed. The solution became yellow during addition and after removal of the ice bath, a precipitate started forming. The reaction mixture was left stirring overnight at room temperature under nitrogen then cooled down again to 0° C. and DMF (1.23 mL, 15.9 mmol) was added. The homogeneous reaction mixture was stirred at this temperature for 1 hour. The solution was poured onto crushed ice and 15 mL ammonium chloride 1N. The phases were separated and the organic phase was washed with 4 portions of 1N ammonium chloride. The organics were dried over sodium sulphate, filtered and the filtrate was evaporated under vacuum. The crude product was purified on normal silica with DCM to yield 1.27 g (58%) of 14 which was used in the next stage.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
422 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.23 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:11].CN(C)CCN(C)C.C([Li])CCC.CCCCCC.CN([CH:34]=[O:35])C.[Cl-].[NH4+]>CCOCC>[CH3:10][O:9][C:8]1[C:3]([O:2][CH3:1])=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[CH:34]=[O:35] |f:5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)C
Step Two
Name
Quantity
422 mg
Type
reactant
Smiles
CN(CCN(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.25 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.23 mL
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
Quantity
15 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
The solution became yellow during addition
CUSTOM
Type
CUSTOM
Details
after removal of the ice bath
CUSTOM
Type
CUSTOM
Details
a precipitate started forming
WAIT
Type
WAIT
Details
The reaction mixture was left
STIRRING
Type
STIRRING
Details
stirring overnight at room temperature under nitrogen
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled down again to 0° C.
STIRRING
Type
STIRRING
Details
The homogeneous reaction mixture was stirred at this temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The solution was poured
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with 4 portions of 1N ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified on normal silica with DCM

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=O)C=CC(=C1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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